N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzofuran core, a fluorophenyl group, and an acetamido linkage, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Acetamido Linkage Formation: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Possibly reducing the amide or aromatic rings.
Substitution: Particularly electrophilic or nucleophilic aromatic substitution on the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Fluorophenyl Compounds: Molecules containing fluorinated aromatic rings.
Acetamido Compounds: Structures featuring acetamido linkages.
Uniqueness
N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-15-7-12-19(13-16(15)2)27-25(30)24-23(20-5-3-4-6-21(20)31-24)28-22(29)14-17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAQGHTVCADPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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